molecular formula C18H13FN4O2S B2927059 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one CAS No. 1021211-58-4

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Cat. No.: B2927059
CAS No.: 1021211-58-4
M. Wt: 368.39
InChI Key: QSADAHQRSMHDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazole ring, which is another type of heterocycle often found in pharmaceuticals . The compound also includes a fluorophenyl group, which suggests it may have some interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazolinone could be formed through a condensation reaction, while the 1,2,4-oxadiazole might be introduced through a cyclization reaction . The fluorophenyl group could be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone and 1,2,4-oxadiazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the quinazolinone and 1,2,4-oxadiazole rings, as well as the fluorophenyl group. For example, the nitrogen atoms in the rings could act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial potential, as evidenced by the synthesis and in vitro evaluation of novel 4(3H)-quinazolinones and thiazolidinone motifs. These derivatives, containing fluorine and various pharmacophores, have shown notable in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi. The evaluation used serial broth dilution methods to identify compounds with remarkable antimicrobial activities, highlighting the compound's potential as an antimicrobial agent (Desai, Vaghani, & Shihora, 2013).

Biological Activity Screening

Further studies on similar compounds, including 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been conducted to assess their biological activities. These activities encompass antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. Notably, the compound demonstrated significant anti-TB activity, showcasing its potential in treating tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Anticonvulsant and Antimicrobial Activities

A series of derivatives related to the compound have been synthesized and tested for their anticonvulsant and antimicrobial activities. This research focused on developing novel derivatives with broad-spectrum activity against various bacterial and fungal strains, alongside evaluating their anticonvulsant efficacy. The study emphasized the potential therapeutic applications of these compounds in treating infections and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-inflammatory and Analgesic Agents

Investigations into novel 4(3H)-quinazolinone derivatives have also identified their potential as anti-inflammatory and analgesic agents. By synthesizing derivatives with Schiff bases and various substituents, researchers have screened these compounds for their efficacy in reducing inflammation and pain. This research underscores the compound's versatility in pharmaceutical applications, offering avenues for the development of new therapeutic agents (Farag et al., 2012).

Crop Protection Agents

The compound's derivatives have been explored for their potential in crop protection, specifically targeting phytopathogenic fungi and bacteria. By employing a pharmacophore hybrid approach, researchers synthesized 1,3,4-oxadiazole thioether derivatives, demonstrating broad-spectrum fungicidal activities. This research highlights the compound's applicability in agriculture, offering solutions for crop disease management (Shi, Luo, Ding, & Bao, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its reactivity, and evaluate its potential uses. For example, it could be tested for biological activity to assess its potential as a pharmaceutical .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-23-17(24)13-4-2-3-5-14(13)20-18(23)26-10-15-21-16(22-25-15)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSADAHQRSMHDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.